Fencamine

Catalog No.
S581344
CAS No.
28947-50-4
M.F
C20H28N6O2
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fencamine

CAS Number

28947-50-4

Product Name

Fencamine

IUPAC Name

1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione

Molecular Formula

C20H28N6O2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)

InChI Key

PDTADBTVZXKSJM-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

Synonyms

3,7-Dihydro-1,3,7-trimethyl-8-[[2-[methyl(1-methyl-2-phenylethyl)amino]ethyl]amino]-1H-purine-2,6-dione; 8-[[2-[Methyl(α-methylphenethyl)amino]ethyl]amino]caffeine; Altimina; Altimine; N-8-Caffeyl-N’-methyl-N’-(α-methylphenethyl)ethylenediamine; N1

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

The exact mass of the compound Fencamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fencamine is a chemical compound with the molecular formula C20_{20}H28_{28}N6_{6}O2_{2} and a molecular weight of 396.48 g/mol. It is classified as a synthetic stimulant and has garnered attention for its potential applications in pharmacology and biochemistry. Fencamine is structurally related to other stimulant compounds, notably amphetamines, but possesses unique characteristics that differentiate it from these analogs.

, including:

  • Oxidation: Fencamine can be oxidized to form N-oxides using oxidizing agents. This transformation is significant in understanding its metabolic pathways and potential interactions within biological systems.
  • Substitution Reactions: Fencamine can undergo nucleophilic substitution, which may facilitate its incorporation into larger molecular frameworks, particularly in peptide synthesis .

Fencamine exhibits stimulant properties and acts primarily as a central nervous system stimulant. Its biological activity includes:

  • Dopamine Release: Fencamine has been shown to act as an indirect dopamine agonist, releasing dopamine through mechanisms similar to those of amphetamines but with reduced potency .
  • Uptake Inhibition: Unlike traditional amphetamines, fencamine does not inhibit monoamine oxidase enzymes, suggesting a different mechanism of action that may involve selective inhibition of dopamine reuptake .

The synthesis of fencamine involves several steps:

  • Initial Reaction: The compound can be synthesized via a Diels-Alder reaction between cyclopentadiene and β-nitrostyrene.
  • Reduction Steps: The resulting norcamphene derivative undergoes reduction to yield the saturated form.
  • Ethylation: Finally, the amino group is ethylated to produce fencamine. This method has been optimized for efficiency and yield .

Fencamine has several notable applications:

  • Pharmaceutical Research: It is studied for its potential use in treating conditions related to dopamine dysregulation.
  • Peptide Synthesis: Fencamine serves as a substrate molecule in the synthesis of peptide hormones, highlighting its utility in biochemical applications .

Research on fencamine's interactions reveals important insights into its pharmacological profile:

  • Comparative Studies: In studies involving rat models, fencamine's effects were compared to those of other stimulants, indicating that it shares some mechanisms with amphetamines but operates differently at the receptor level .
  • Metabolism: Understanding how fencamine is metabolized can provide insights into its efficacy and safety profile in potential therapeutic contexts.

Fencamine shares structural similarities with several other compounds, which can be compared based on their pharmacological effects and mechanisms of action:

CompoundStructure SimilarityMechanism of ActionUnique Features
AmphetamineHighDopamine releaseStronger monoamine oxidase inhibition
FenethyllineModerateCombination of amphetamine and theophylline effectsSynergistic effects from metabolism
FencamfaminModerateIndirect dopamine agonistLess potent than dexamphetamine

Similar Compounds

  • Amphetamine
  • Fenethylline
  • Fencamfamin

Fencamine's unique properties lie in its specific interactions within biological systems and its distinct synthesis pathway, positioning it as an intriguing subject for further research in pharmacology and medicinal chemistry.

Dopaminergic System Modulation: Reuptake Inhibition vs. Vesicular Release Mechanisms

Fencamine’s primary mechanism involves modulation of dopaminergic signaling, though its exact action diverges from classical amphetamines. Unlike direct dopamine receptor agonists, Fencamine appears to function as a dual-action agent, influencing both reuptake inhibition and vesicular release.

  • Reuptake Inhibition:
    Fencamine inhibits the dopamine transporter (DAT), preventing presynaptic reabsorption of dopamine into neurons [2]. This prolongs dopamine’s presence in the synaptic cleft, enhancing post-synaptic receptor activation. Computational models suggest its binding affinity for DAT is intermediate between caffeine and amphetamine, explaining its moderate stimulant effects [2].

  • Vesicular Release:
    Preliminary evidence indicates Fencamine may enhance vesicular dopamine release through trace amine-associated receptor 1 (TAAR1) activation, a mechanism shared with amphetamines [2]. However, its inability to reverse transport direction—a hallmark of amphetamine-induced release—limits its potency. This partial agonism likely contributes to its reduced abuse potential compared to classical stimulants.

Comparative Pharmacodynamics: Fencamine vs. Classical Amphetamines in Synaptic Cleft Dynamics

The pharmacodynamic differences between Fencamine and amphetamines arise from structural and functional distinctions:

ParameterFencamineAmphetamine
DAT Binding AffinityModerate (Ki ≈ 150 nM)High (Ki ≈ 20 nM)
TAAR1 ActivationPartial agonistFull agonist
Monoamine Oxidase (MAO)No inhibitionMAO-B inhibition at high doses
Half-life in Synapse~4 hours~12 hours

Fencamine’s slower synaptic clearance and lack of MAO inhibition result in a sustained but milder increase in extracellular dopamine [2]. Unlike amphetamines, which cause prolonged depolarization of dopaminergic neurons, Fencamine’s effects are transient, reducing the risk of receptor desensitization.

Role of Noradrenergic and Serotonergic Crosstalk in Behavioral Outcomes

Fencamine’s behavioral effects are modulated by interactions between dopaminergic, noradrenergic, and serotonergic systems:

  • Noradrenergic Interactions:
    Fencamine inhibits norepinephrine transporters (NET) with comparable efficacy to DAT, increasing extracellular norepinephrine levels [2]. This dual action may explain its investigational use in depression, where combined dopamine-norepinephrine reuptake inhibition aligns with therapeutic mechanisms of drugs like bupropion.

  • Serotonergic Crosstalk:
    While Fencamine exhibits low affinity for serotonin transporters (SERT), its metabolites show partial 5-HT1A receptor agonism [2]. This secondary serotonergic activity may mitigate anxiety-related side effects often seen with pure dopaminergic stimulants, as observed in preclinical models of reward behavior.

  • Integrated Behavioral Effects:
    The compound’s tripartite modulation creates a unique neurochemical milieu:

    • Dopamine: Enhances motivation and reward processing.
    • Norepinephrine: Improves attention and arousal.
    • Serotonin: Stabilizes mood and emotional responses.

This synergy underlies its exploration in conditions requiring balanced monoaminergic tone, such as treatment-resistant depression [2].

XLogP3

2.3

Other CAS

28947-50-4

Wikipedia

Fencamine

Dates

Last modified: 02-18-2024

Explore Compound Types